molecular formula C14H20FN3O2 B8375648 Ethyl 4-[(2-amino-5-fluorophenyl)amino]-1-piperidinecarboxylate

Ethyl 4-[(2-amino-5-fluorophenyl)amino]-1-piperidinecarboxylate

Cat. No. B8375648
M. Wt: 281.33 g/mol
InChI Key: WQSRFQCOGMSMLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08288413B2

Procedure details

A suspension of D1 (14.0 g, 45 mmol) and 5% Pd/C (3.0 g) in methanol (500 mL) in an autoclave (1000 mL) was put under an atmosphere of hydrogen (˜20 atm). The mixture was stirred at room temperature for 3 hours and then filtered through a pad of celite. The filtrate was concentrated under reduced pressure to give the title compound (12.7 g, 100% yield) as a black solid that was used without further purification. (Rf: 0.3 (ethyl acetate/hexane 7:8))
Name
D1
Quantity
14 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Name
Quantity
3 g
Type
catalyst
Reaction Step One
Yield
100%

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[CH:4][C:5]([N+:20]([O-])=O)=[C:6]([NH:8][CH:9]2[CH2:14][CH2:13][N:12]([C:15]([O:17][CH2:18][CH3:19])=[O:16])[CH2:11][CH2:10]2)[CH:7]=1>CO.[Pd]>[NH2:20][C:5]1[CH:4]=[CH:3][C:2]([F:1])=[CH:7][C:6]=1[NH:8][CH:9]1[CH2:10][CH2:11][N:12]([C:15]([O:17][CH2:18][CH3:19])=[O:16])[CH2:13][CH2:14]1

Inputs

Step One
Name
D1
Quantity
14 g
Type
reactant
Smiles
FC=1C=CC(=C(C1)NC1CCN(CC1)C(=O)OCC)[N+](=O)[O-]
Name
Quantity
500 mL
Type
solvent
Smiles
CO
Name
Quantity
3 g
Type
catalyst
Smiles
[Pd]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered through a pad of celite
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
NC1=C(C=C(C=C1)F)NC1CCN(CC1)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 12.7 g
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 100.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.